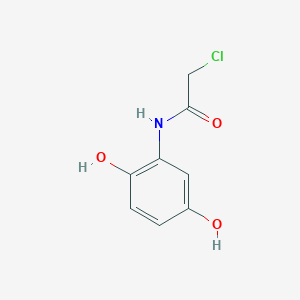
2-Chloro-N-(2,5-dihydroxy-phenyl)-acetamide
Cat. No. B1320839
M. Wt: 201.61 g/mol
InChI Key: WMFOFOUJORBOAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08679776B2
Procedure details


Compound 46 (5 g, 21.7 mmol) was dissolved in dichloromethane followed by the dropwise addition of boron tribromide (1M solution in dichloromethane, 84 ml, 84 mmol) at 0° C. The reaction mixture was left at 4° C. overnight. Water (100 ml) was added carefully to destroy excess boron tribromide. The solid precipitation was filtered off to yield brownish pure compound. Yield=4.15 g. (94%). 1H NMR (dmso-d6): 9.29 (s, 1H), 9.20 (s, 1H), 8.77 (s, 1H), 7.46 (d, 1H, J=3.02 Hz), 6.65 (d, 1H, J=8.89 Hz), 6.33 (dd, 1H, J=8.95 and 2.98 Hz), 4.35 (s, 2H). 13C NMR (dmso-d6): 165.0, 150.3, 150.2, 140.2, 126.6, 116.2, 111.6, 44.1. ES-HRMS [M+H]+202.0271. Calcd for (C8H9NO3):202.0278.




Identifiers


|
REACTION_CXSMILES
|
[Cl:1][CH2:2][C:3]([NH:5][C:6]1[CH:11]=[C:10]([O:12]C)[CH:9]=[CH:8][C:7]=1[O:14]C)=[O:4].B(Br)(Br)Br.O>ClCCl>[Cl:1][CH2:2][C:3]([NH:5][C:6]1[CH:11]=[C:10]([OH:12])[CH:9]=[CH:8][C:7]=1[OH:14])=[O:4]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
5 g
|
|
Type
|
reactant
|
|
Smiles
|
ClCC(=O)NC1=C(C=CC(=C1)OC)OC
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
ClCCl
|
Step Two
|
Name
|
|
|
Quantity
|
84 mL
|
|
Type
|
reactant
|
|
Smiles
|
B(Br)(Br)Br
|
Step Three
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
reactant
|
|
Smiles
|
O
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to destroy excess boron tribromide
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The solid precipitation
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
was filtered off
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to yield brownish pure compound
|
Outcomes


Product
Details
Reaction Time |
8 (± 8) h |
|
Name
|
|
|
Type
|
|
|
Smiles
|
ClCC(=O)NC1=C(C=CC(=C1)O)O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
